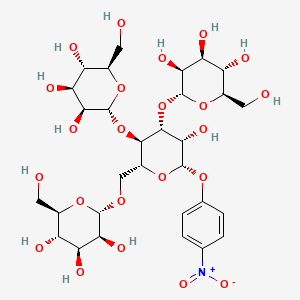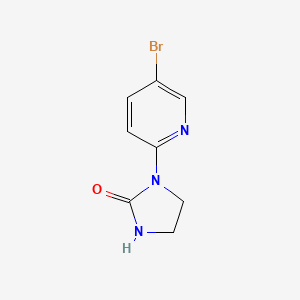
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the protection of hydroxyl groups followed by the introduction of the acetamido group through acetylation. The keto group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its cost-effectiveness and environmental sustainability compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for various biochemical compounds.
Mecanismo De Acción
The mechanism of action of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity. The multiple hydroxyl groups allow for extensive hydrogen bonding, influencing the compound’s solubility and reactivity. The keto group can participate in redox reactions, altering the redox state of biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Unique due to its specific stereochemistry and functional groups.
N-Acetylglucosamine: Similar acetamido group but lacks the extensive hydroxylation and keto group.
Glucuronic acid: Contains multiple hydroxyl groups and a carboxylic acid but lacks the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H19NO9 |
|---|---|
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R,8S)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m1/s1 |
Clave InChI |
KBGAYAKRZNYFFG-IOSJIYNYSA-N |
SMILES isomérico |
CC(=O)N[C@@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)







![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)


